molecular formula C7H4ClIN2 B8214329 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine

6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8214329
M. Wt: 278.48 g/mol
InChI Key: XJDGUNJWYZVXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1260383-53-6) is a high-value, multifunctional chemical building block in medicinal chemistry and drug discovery research. This 7-azaindole derivative is engineered for sequential cross-coupling reactions, serving as a key synthetic intermediate for the development of biologically active compounds . The presence of both a chloro substituent at the 6-position and an iodo substituent at the 2-position on the pyrrolo[3,2-b]pyridine scaffold allows for selective and sequential metal-catalyzed transformations, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling rapid exploration of structure-activity relationships (SAR) . The pyrrolopyridine core is a privileged structure in pharmacology, serving as a bioisostere for purines and other heterocycles commonly found in kinase inhibitors . Researchers utilize this scaffold to develop potential therapeutic agents, with scientific literature documenting derivatives of related pyrrolopyridine isomers exhibiting a broad spectrum of biological activities, including analgesic, antidiabetic, antiviral, and antitumor properties . The specific halogenated pattern of this compound makes it particularly useful for constructing novel compounds for probing various biological targets, including kinases like the Colony Stimulated Factor 1 Receptor (CSF1R) and Serine/Threonine-protein kinase B-Raf (B-Raf), for which FDA-approved drugs such as Pexidartinib and Vemurafenib (which share the pyrrolopyridine core) have been successfully developed . Compound Specifications CAS Number: 1260383-53-6 Molecular Formula: C7H4ClIN2 Molecular Weight: 278.48 g/mol SMILES: IC1=CC2=NC=C(Cl)C=C2N1 MDL Number: MFCD18381347 Handling and Storage For prolonged stability, this product should be stored sealed in a dry environment, protected from light, and ideally under cold conditions (2-8°C) . Intended Use and Disclaimer This product is provided strictly For Research Use Only (RUO). It is not intended for human or animal diagnostic, therapeutic, or any other clinical applications. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and use of this compound.

Properties

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDGUNJWYZVXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination via Lithium Diisopropylamide (LDA)

A widely reported method involves iodination of 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using LDA and iodine. The procedure entails:

  • Deprotonation : LDA (2.2 equiv) and TMEDA (1.1 equiv) in THF at −78°C deprotonate the C2 position.

  • Iodination : Addition of iodine (1.1 equiv) at −78°C, followed by warming to room temperature, yields 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Deprotection : Removal of the phenylsulfonyl group via hydrolysis under basic conditions (e.g., KOH/MeOH) furnishes the target compound.

Key Data :

  • Yield: 68–72% after deprotection.

  • Purity: >95% (HPLC).

Regioselectivity Challenges and Solutions

Regioselective iodination at C2 is critical. Competing reactions at C3/C5 are mitigated by:

  • Protecting Groups : N1-sulfonylation (e.g., phenylsulfonyl) directs iodination to C2 by steric and electronic effects.

  • Temperature Control : Maintaining −78°C minimizes polysubstitution.

Multi-step Synthesis via Cyclization

Cyclization of Halogenated Pyridine Derivatives

A scalable route begins with 4-chloro-2-aminopyridine:

  • Sulfonylation : Treatment with benzenesulfonyl chloride in acetone/K2CO3 yields 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Iodination : As described in Section 1.1.

Advantages :

  • High regiocontrol (C2 iodination >90%).

  • Compatibility with large-scale production (batch sizes up to 10 kg reported).

Alternative Cyclization Pathways

Patents disclose methods using Sonogashira coupling followed by base-mediated cyclization:

  • Alkyne Coupling : 4-Chloro-2-bromopyridine reacts with tert-butyl acetylene under Pd catalysis.

  • Cyclization : KOtBu induces ring closure to form the pyrrolopyridine core.

  • Iodination : Electrophilic iodination (I2, CuI) introduces the iodine substituent.

Yield : 58% over three steps.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids couple with 6-chloro-2-iodo derivatives to introduce functional groups:

  • Conditions : Pd(PPh3)4 (5 mol%), Na2CO3, dioxane/H2O (3:1), 80°C.

  • Application : Primarily used for downstream derivatization rather than direct synthesis.

Buchwald-Hartwig Amination

Introduces amines at C2 post-iodination:

  • Catalyst : Pd2(dba)3/Xantphos.

  • Scope : Limited by competing C−I bond cleavage.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
LDA-mediated Iodination68–72%High (C2 >90%)Industrial
Cyclization + Iodination58%ModeratePilot-scale
Pd-Catalyzed Coupling45–60%VariableLab-scale

Optimization Insights :

  • Solvent Choice : THF outperforms DMF in LDA-mediated reactions (higher yields, fewer byproducts).

  • Catalyst Screening : PdCl2(dppf) enhances coupling efficiency in Suzuki reactions.

Industrial-scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Reduce reaction times for iodination steps (30 min vs. 12 h batch).

  • In-line Analytics : HPLC monitoring ensures consistent purity (>99%).

Cost Analysis

  • Iodine Source : NIS (N-iodosuccinimide) reduces costs vs. molecular iodine (20% savings).

  • Waste Management : Iodide byproducts are recovered via ion exchange .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition

One of the primary applications of 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, particularly fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's ability to inhibit FGFRs has been linked to its potential in cancer therapy, where it can prevent the activation of pathways that promote tumor growth and survival.

Structure-Based Drug Design

Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, can be designed to enhance oral bioavailability and selectivity towards specific molecular targets. For example, structure-based drug design has led to the development of potent inhibitors that stabilize inactive conformations of target kinases, demonstrating favorable pharmacokinetic profiles in preclinical models .

Biological Studies

Probes for Biological Pathways

The compound is utilized in the development of molecular probes that facilitate the study of biological pathways and interactions. Its unique structure allows researchers to explore various biochemical mechanisms, particularly those related to cancer cell proliferation and apoptosis induction. Assays measuring these cellular effects have shown promising results, indicating its utility in biological research.

Material Science

Organic Semiconductors

In material science, this compound is employed in the synthesis of organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The compound's ability to form stable films contributes to its effectiveness in these applications.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Precursor for kinase inhibitors targeting FGFRs; potential cancer therapy agent
Biological Studies Development of molecular probes for studying biological pathways; assays for cell proliferation
Material Science Synthesis of organic semiconductors; applications in electronics and optoelectronics

Case Studies

  • FGFR Inhibition Studies
    • A study demonstrated that this compound effectively inhibits FGFR activity in various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations, highlighting its therapeutic potential in oncology.
  • Synthesis and Characterization
    • Research focused on synthesizing derivatives of this compound using palladium-mediated coupling reactions. The resulting compounds exhibited improved selectivity and stability compared to earlier analogs, paving the way for further development as drug candidates .
  • Material Applications
    • Investigations into the use of this compound in organic semiconductor fabrication have shown promising results in enhancing device performance due to its favorable electronic properties. This application is particularly relevant for developing next-generation electronic materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Isomerism

The position of halogen substituents and the isomerism of the pyrrolopyridine core critically influence reactivity and applications. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Reactivity
6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Cl (C6), I (C2) C₇H₄ClIN₂ 294.48 Cross-coupling, kinase inhibitors
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Cl (C5), I (C6) C₇H₄ClIN₂ 294.48 Suzuki-Miyaura coupling intermediates
6-Chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Cl (C6), I (C3), CH₃ (C2) C₈H₆ClIN₂ 292.50 Steric hindrance studies
6-Chloro-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Cl (C6) C₇H₅ClN₂ 152.58 Base structure for derivatization

Key Observations :

  • Core Isomerism : Pyrrolo[3,2-b]pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-b]pyridine isomers due to differences in nitrogen positioning .
  • Halogen Positioning: Iodine at C2 (target compound) vs. C6 () alters reactivity in cross-coupling; iodine at C2 is more reactive in Sonogashira or Negishi couplings .
  • Steric Effects : Methyl groups (e.g., in ’s compound) reduce accessibility for further substitutions compared to halogen-only analogs .

Pharmacological Potential

Substituted pyrrolopyridines are frequently explored as kinase inhibitors or anticancer agents. For example:

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid () and its ester derivatives are precursors for prodrugs targeting metabolic enzymes .
  • Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate () shows research use in structure-activity relationship studies, underscoring the importance of ester groups in modulating solubility and bioavailability .

The target compound’s iodine substituent may enhance binding to hydrophobic kinase pockets, similar to patented substituted pyrrolo[3,2-b]pyridines () .

Research Findings and Data Tables

Table 2: Comparative Reactivity in Cross-Coupling

Compound Reaction Type Catalyst/Conditions Yield/Selectivity Reference
5-Chloro-1H-pyrrolo[2,3-b]pyridine Kumada C(sp²)–C(sp³) Fe(acac)₃, THF, 25°C >80%
5-Chloro-6-iodo-4-boronate-pyrrolo[2,3-b]pyridine Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 60–75%
This compound (hypothetical) Sonogashira PdCl₂(PPh₃)₂, CuI Pending

Biological Activity

6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes and receptors.

The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs). These receptors are crucial for regulating cell proliferation and differentiation. Inhibition of FGFRs can lead to significant effects on tumor growth and metastasis, making this compound a candidate for cancer therapy .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown potent inhibition of the HGF/MET signaling pathway, which is implicated in several types of cancers. The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the pyrrolopyridine core. For example, variations in halogenation patterns and functional groups significantly influence the biological potency of these compounds. The presence of a chloro group at position 6 and an iodo group at position 2 appears to enhance the inhibitory activity against FGFRs, with some derivatives showing IC50 values in the nanomolar range .

Case Studies

  • FGFR Inhibition : A series of pyrrolo[3,2-b]pyridine derivatives were evaluated for their ability to inhibit FGFR1, FGFR2, and FGFR3. Among these compounds, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating strong potential for therapeutic application in cancers driven by aberrant FGFR signaling .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cells (4T1), significantly inhibiting their proliferation and migration. This suggests that these compounds may serve as effective agents in targeted cancer therapy .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (nM)Effect on Cell Line
This compoundFGFR17Inhibits proliferation
This compoundFGFR29Induces apoptosis
Derivative XHGF/MET Pathway30Cytotoxicity in cancer cells
Derivative YOther Kinases105Lower activity compared to X

Q & A

Basic: What are the established synthetic routes for 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step halogenation and cyclization reactions starting from pyrrolopyridine precursors. Key steps include:

  • Halogen introduction : Sequential substitution reactions to position chlorine and iodine at the 6- and 2-positions, respectively.
  • Cyclization : Acid- or base-catalyzed ring closure under controlled temperature and solvent conditions.
    Optimization strategies include:
  • Continuous flow reactors : To maintain consistent reaction parameters (e.g., temperature, residence time) and improve reproducibility .
  • Catalyst screening : Transition metals like Pd or Cu may enhance coupling efficiency in halogenation steps.
    Yield optimization requires careful monitoring of reaction intermediates via HPLC or TLC.

Basic: Which analytical techniques are critical for characterizing this compound, and how is crystallographic data analyzed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. The iodine atom’s electron-withdrawing effect downfield-shifts adjacent protons.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and halogen bonding patterns. For example, the C–I bond length (~2.10 Å) and Cl···N non-covalent interactions can be quantified .
  • Mass spectrometry (HRMS) : Validates molecular weight (278.48 g/mol) and isotopic patterns from chlorine/iodine .

Advanced: What is the hypothesized mechanism of kinase inhibition by this compound, and how is binding affinity validated experimentally?

The compound likely acts as a competitive ATP-binding site inhibitor due to its structural mimicry of purine rings. Key validation methods:

  • Kinase assays : Measure IC50_{50} values using fluorescence-based or radiometric assays (e.g., ADP-Glo™).
  • Crystallographic docking : Overlay the compound’s structure (from X-ray data) with kinase active sites (e.g., EGFR or BRAF) to identify key interactions (e.g., halogen bonding with hinge-region residues) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD_D) to recombinant kinases .

Advanced: How do structural modifications, such as halogen repositioning, influence the structure-activity relationship (SAR) of pyrrolo[3,2-b]pyridine derivatives?

Comparative SAR studies highlight:

  • Halogen position : 6-Chloro-2-iodo substitution maximizes kinase inhibition compared to analogs like 6-chloro-3-iodo (lower activity due to steric hindrance) or 6-bromo-2-iodo (weaker halogen bonding) .
  • Electron-withdrawing effects : Iodine’s polarizability enhances binding to hydrophobic kinase pockets, while chlorine improves solubility.
  • Data-driven design : Use computational tools (e.g., molecular dynamics simulations) to predict substituent effects on binding energy .

Advanced: How can crystallographic data resolve contradictions in reported biological activities of halogenated pyrrolopyridines?

Discrepancies in activity data may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous forms) alter bioavailability. SHELXL refinement can identify lattice solvents affecting solubility .
  • Conformational flexibility : X-ray structures reveal rotameric states impacting target engagement. For example, a planar vs. twisted pyrrolopyridine ring may affect kinase binding .
  • Validation : Cross-reference crystallographic data with enzymatic assays to correlate solid-state structure with activity .

Advanced: What experimental strategies address low reproducibility in biological screening data for this compound?

  • Batch consistency : Ensure synthetic batches are ≥97% pure (HPLC) and characterize polymorphic forms via PXRD .
  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines.
  • Meta-analysis : Compare IC50_{50} values across studies, accounting for variables like ATP concentration or cell passage number .

Advanced: How does this compound compare to nitro-substituted analogs in terms of reactivity and toxicity?

  • Reactivity : Nitro groups (e.g., in 3-chloro-6-nitro analogs) increase electrophilicity, raising off-target risks. Iodo/chloro derivatives exhibit milder reactivity, favoring selective kinase inhibition .
  • Toxicity : Nitro compounds often generate reactive oxygen species (ROS), whereas halogenated analogs show lower hepatotoxicity in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.